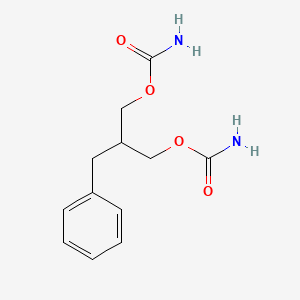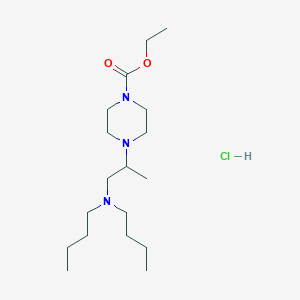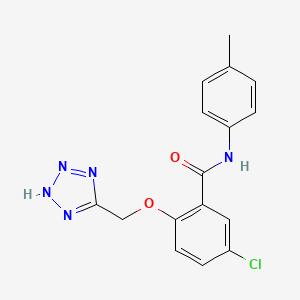
2-(Acryloyloxy)-N,N,N-trimethylethan-1-aminium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acryloyloxy)-N,N,N-trimethylethan-1-aminium iodide is an organic compound with the chemical formula C8H16INO2. It is a quaternary ammonium salt that features an acryloyloxy group attached to an ethanaminium core. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acryloyloxy)-N,N,N-trimethylethan-1-aminium iodide typically involves the reaction of acryloyl chloride with N,N,N-trimethylethan-1-aminium iodide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to prevent the decomposition of the reactants and to ensure a high yield of the product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization or column chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Acryloyloxy)-N,N,N-trimethylethan-1-aminium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Polymerization: The acryloyloxy group allows the compound to undergo free-radical polymerization, forming polymers with quaternary ammonium functionalities.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process, which is conducted under inert atmosphere conditions to prevent unwanted side reactions.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield the corresponding hydroxide salt.
Polymerization: The major products are polymers with quaternary ammonium groups, which have applications in water treatment and as antimicrobial agents.
Aplicaciones Científicas De Investigación
2-(Acryloyloxy)-N,N,N-trimethylethan-1-aminium iodide has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of cationic polymers, which are useful in water treatment, drug delivery, and as flocculants.
Materials Science: The compound is used to create hydrogels and other materials with unique properties, such as high water absorption and antimicrobial activity.
Biology and Medicine: It is explored for its potential in creating biocompatible materials and as a component in drug delivery systems due to its ability to form stable complexes with various drugs.
Mecanismo De Acción
The mechanism of action of 2-(Acryloyloxy)-N,N,N-trimethylethan-1-aminium iodide primarily involves its quaternary ammonium group. This group can interact with negatively charged surfaces, such as bacterial cell membranes, leading to disruption of the membrane and subsequent cell death. In polymer applications, the acryloyloxy group allows the compound to form cross-linked networks, providing structural integrity and functional properties to the resulting materials.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Acryloyloxy)ethyltrimethylammonium chloride
- 2-(Methacryloyloxy)ethyltrimethylammonium chloride
- N,N,N-Trimethyl-2-(prop-2-enoyloxy)ethanaminium chloride
Uniqueness
2-(Acryloyloxy)-N,N,N-trimethylethan-1-aminium iodide is unique due to its iodide counterion, which can influence the solubility and reactivity of the compound compared to its chloride counterparts. The presence of the iodide ion can also enhance certain properties, such as antimicrobial activity, making it a valuable compound in various applications.
Propiedades
Número CAS |
34624-61-8 |
|---|---|
Fórmula molecular |
C8H16INO2 |
Peso molecular |
285.12 g/mol |
Nombre IUPAC |
trimethyl(2-prop-2-enoyloxyethyl)azanium;iodide |
InChI |
InChI=1S/C8H16NO2.HI/c1-5-8(10)11-7-6-9(2,3)4;/h5H,1,6-7H2,2-4H3;1H/q+1;/p-1 |
Clave InChI |
IVPAUJSYKHFIOD-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CCOC(=O)C=C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


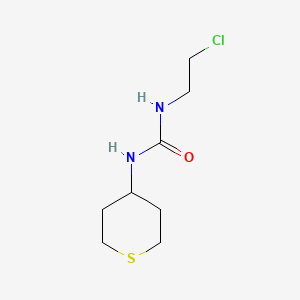

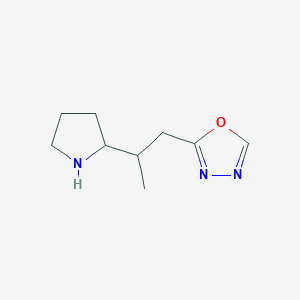
![3-(4a,7-Dimethyl-3,8-dioxotetradecahydrobenzo[f]quinolin-7-yl)propanoic acid](/img/structure/B14691021.png)
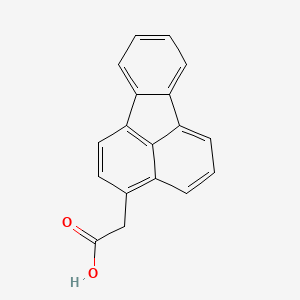

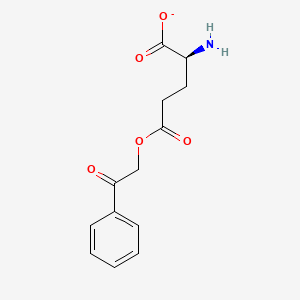
![[1]Benzothieno[3,2-b]pyridine 5,5-dioxide](/img/structure/B14691044.png)
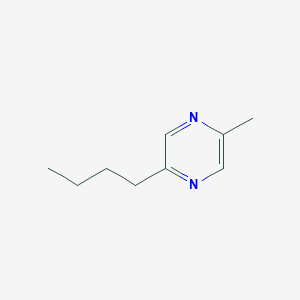
![Benzene, 1,1'-[methylenebis(telluro)]bis[4-methoxy-](/img/structure/B14691058.png)

